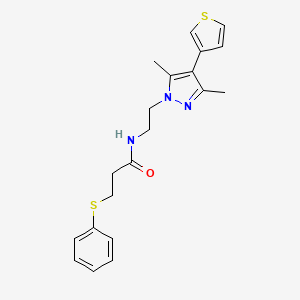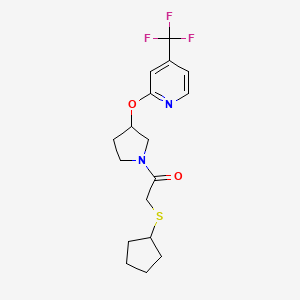![molecular formula C17H21NO2S B2380573 N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide CAS No. 2097902-25-3](/img/structure/B2380573.png)
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been shown to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of readily available S-containing alkyne substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide” is likely to be complex due to the presence of multiple functional groups. The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains an amide group, which is a functional group consisting of a carbonyl group linked to a nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving “N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide” are likely to be complex and varied. Thiophene derivatives can undergo a variety of reactions, including condensation-like reactions or subsequent functionalization of the thiophene ring .Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition and Anticancer Activity
N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including those with thiophene substitutions, have been designed and synthesized for their ability to inhibit histone deacetylases (HDACs). These compounds have shown inhibitory activity with IC50 values as low as 0.3 µM and exhibit good antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines. Moreover, specific derivatives like the thiophene substituted derivative 5j have been highlighted for their potential therapeutic applications in treating human breast cancer by inducing cell cycle arrest and apoptosis in cancer cells (J. Jiao et al., 2009) (Jinhong Feng et al., 2011).
Corrosion Inhibition
The synthesis and investigation of Schiff base compounds containing thiophene units have shown significant corrosion inhibition properties for mild steel in acidic solutions. These studies highlight the potential of thiophene derivatives in protecting metals against corrosion, with specific compounds demonstrating high inhibitor efficiency up to 97% (H. D. Leçe et al., 2008) (D. Daoud et al., 2014).
Optoelectronics and Photonic Devices
Thiophene dyes and derivatives have been explored for their nonlinear optical properties and optical limiting behavior, which are important for applications in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. These compounds have demonstrated effective optical limiting performance under laser excitation, making them suitable for inclusion in photonic or optoelectronic devices (S. Anandan et al., 2018).
Polymer Solar Cells
The development of novel conjugated polyelectrolytes containing thiophene units for use as electron transport layers in inverted polymer solar cells has shown promise in enhancing the power conversion efficiency of these devices. Such materials can facilitate electron extraction and decrease exciton recombination at the active layer/cathode interface (Lin Hu et al., 2015).
Direcciones Futuras
Thiophene derivatives continue to attract interest due to their wide range of applications in medicinal chemistry and material science . Future research may focus on developing new synthesis methods, exploring additional therapeutic properties, and designing more efficient and safer thiophene-based drugs.
Propiedades
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13(19)16-9-8-15(21-16)11-12-18-17(20)10-7-14-5-3-2-4-6-14/h2-6,8-9,13,19H,7,10-12H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIFMWXZYOKMPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)CCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[9-(4-fluorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2380490.png)
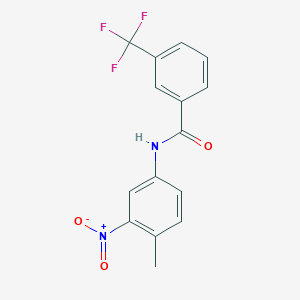
![[(2,6-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2380493.png)
![4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2380496.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)


![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2380501.png)
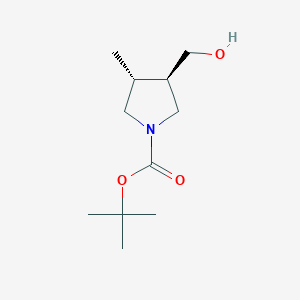
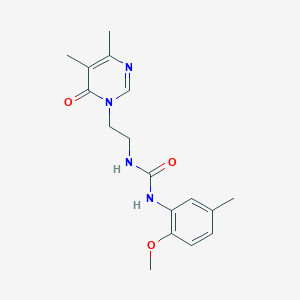
![N-([3,3'-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2380507.png)
